N-cyclopropyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-cyclopropyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a nitrogen-containing heterocyclic compound featuring:
- A triazolopyridazine core with a trifluoromethyl (-CF₃) group at position 2.
- A piperidine-4-carboxamide moiety substituted with a cyclopropyl group.
This compound is synthesized via multi-step organic reactions, often involving cyclization and coupling steps under controlled conditions (e.g., trifluoromethylating agents, copper catalysts, and solvents like DMF) .
Properties
IUPAC Name |
N-cyclopropyl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6O/c16-15(17,18)14-21-20-11-3-4-12(22-24(11)14)23-7-5-9(6-8-23)13(25)19-10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZRCEVOSLLJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopropyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on the thiadiazole . This method, however, has limited substrate scope. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-cyclopropyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of trifluoromethyl N-acylhydrazones can yield polysubstituted 3-trifluoromethyl-1,2,4-triazolines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For instance, compounds similar to N-cyclopropyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide have been shown to induce apoptosis in various cancer cell lines by modulating apoptotic pathways .
Antimicrobial Properties
Research has demonstrated that triazolo derivatives possess significant antimicrobial activity against a range of pathogens. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This feature makes such compounds candidates for developing new antimicrobial agents .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of serotonin and dopamine receptors, which could be beneficial in treating neuropsychiatric disorders such as depression and anxiety .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of triazolo-pyridazine derivatives for their anticancer activity. The results showed that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer effects .
Case Study 2: Antimicrobial Activity
In another research effort documented in Antimicrobial Agents and Chemotherapy, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds had minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics, highlighting their potential as new antimicrobial agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as CDK2/cyclin A2, which are involved in cell cycle regulation . This inhibition can lead to the arrest of cancer cell proliferation and induction of apoptosis. The compound’s ability to form hydrogen bonds and interact with target receptors is crucial for its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their pharmacological implications:
| Compound Name | Structural Features | Biological Activity | Key Findings |
|---|---|---|---|
| Target Compound | -CF₃ at triazolo C3; cyclopropyl on piperidine-4-carboxamide | Kinase inhibition, antimicrobial potential | Enhanced metabolic stability due to cyclopropyl; -CF₃ improves target binding . |
| N-(4-fluorophenyl)-1-[3-(trifluoromethyl)triazolo[...]piperidine-3-carboxamide | -CF₃ at triazolo C3; 4-fluorophenyl on piperidine-3-carboxamide | Antimicrobial | Reduced solubility compared to 4-carboxamide analogs; activity linked to -CF₃’s polarity . |
| SGX523 | Triazolopyridazine core; no -CF₃ or cyclopropyl | MET kinase inhibition | Selective pathway inhibition but limited bioavailability; withdrawn due to toxicity . |
| M11 (SGX523 metabolite) | Similar core to SGX523; hydroxylated metabolite | Reduced kinase inhibition | Lower solubility and efficacy than parent compound . |
| 4-[...]piperazine-1-carboxamide (Compound A) | Piperazine instead of piperidine; -CF₃ on phenyl | BRD4 and α-glucosidase inhibition | Broader target range due to piperazine flexibility; -CF₃ enhances binding . |
| N-cyclopentyl-1-([...]piperidine-4-carboxamide | Cyclopentyl substituent; no -CF₃ | Kinase inhibition (e.g., TAK1) | Bulky cyclopentyl reduces metabolic clearance but may hinder target access . |
Pharmacokinetic and Physicochemical Properties
- Solubility : The target compound’s 4-carboxamide position (vs. 3-carboxamide in ) improves aqueous solubility, critical for oral bioavailability .
- Stability : The cyclopropyl group enhances resistance to oxidative metabolism compared to phenyl or cyclopentyl analogs .
- Binding Affinity : The -CF₃ group increases hydrophobic interactions with target proteins (e.g., kinases, bromodomains), as seen in BRD4 inhibitors like JQ1 .
Research Findings and Mechanistic Insights
Target Engagement
- Kinase Inhibition : The trifluoromethyl-triazolopyridazine core mimics ATP-binding motifs, competitively inhibiting kinases (e.g., MET, TAK1) with IC₅₀ values in the micromolar range .
- Antimicrobial Activity : Analogous compounds with -CF₃ groups show broad-spectrum activity against Gram-positive bacteria, likely via disrupting cell wall synthesis .
Structural-Activity Relationships (SAR)
- Cyclopropyl vs. Aryl Groups : Cyclopropyl minimizes steric hindrance while improving metabolic stability over bulkier aryl groups (e.g., 4-fluorophenyl in ) .
- Carboxamide Position : 4-Carboxamide derivatives exhibit better solubility and target engagement than 3-carboxamide analogs .
- -CF₃ Substitution : Critical for enhancing binding to hydrophobic pockets in target proteins; removal reduces potency by >50% in kinase assays .
Biological Activity
N-cyclopropyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Cyclopropyl group : Enhances lipophilicity and bioavailability.
- Trifluoromethyl group : Contributes to metabolic stability and potency.
- Triazolo-pyridazine moiety : Implicated in various biological interactions.
Research indicates that the compound may exhibit activity through several mechanisms:
- Kinase Inhibition : Similar compounds have demonstrated inhibitory effects on various kinases, including c-Met kinase, which is crucial in cancer progression and metastasis. For instance, triazolo-pyridazine derivatives have shown IC50 values indicating potent inhibition against c-Met in cancer cell lines such as A549 and MCF-7 .
- Neurotransmitter Modulation : Related compounds have been studied for their effects on mGlu2 receptors, suggesting potential applications in treating neurological disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| c-Met Kinase Inhibition | 0.090 | A549 | |
| Cytotoxicity | 1.06 | A549 | |
| Cytotoxicity | 1.23 | MCF-7 | |
| Cytotoxicity | 2.73 | HeLa | |
| mGlu2 Receptor Activity | 5.4 (ED50) | Rat Model |
Case Studies and Research Findings
- In Vitro Studies : In a study examining triazolo-pyridazine derivatives, N-cyclopropyl compounds were evaluated for their cytotoxic effects on cancer cell lines. The most promising derivative exhibited significant cytotoxicity with IC50 values comparable to established inhibitors .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that modifications in the triazolo-pyridazine structure can lead to enhanced potency against specific targets like c-Met kinase. This highlights the importance of specific functional groups in determining biological activity .
- Pharmacokinetics : Advanced leads from related series have shown improved pharmacokinetic profiles through modifications aimed at enhancing metabolic stability while controlling lipophilicity . This aspect is critical for developing therapeutics with favorable dosing regimens.
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, starting with cyclization of hydrazine derivatives with aldehydes/ketones to form the triazolo-pyridazine core. Key steps include:
- Cyclopropane ring introduction : Achieved via nucleophilic substitution under controlled pH (e.g., using NaH in DMF) .
- Piperidine-carboxamide coupling : Amide bond formation using carbodiimide-based coupling agents (e.g., HATU or EDC) in dichloromethane or ethanol .
- Purification : Recrystallization or chromatography (e.g., silica gel) to isolate the final product .
Critical factors : Temperature (often 0–60°C), solvent polarity, and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z ~486.4 for C₁₈H₁₈F₃N₇O) .
- X-ray crystallography : Resolves piperidine ring conformation and trifluoromethyl orientation .
Q. What methodologies assess solubility and stability under physiological conditions?
- Solubility : Measured via HPLC in buffers (pH 1–7.4) or simulated biological fluids (e.g., PBS) .
- Stability : Incubation in liver microsomes or plasma, followed by LC-MS quantification of degradation products .
Q. Which in vitro/in vivo models are used for preliminary biological activity screening?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Anticancer : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) .
- Kinase inhibition : Fluorescence polarization assays for target engagement .
Advanced Research Questions
Q. How can contradictions in biological activity data between structural analogs be resolved?
Conflicting results (e.g., variable IC₅₀ values) arise from substituent effects. Strategies include:
-
Comparative SAR tables :
Compound Substituent Activity (IC₅₀, nM) A CF₃ 12.3 B Cl 45.7 -
Statistical modeling : Multivariate regression to correlate electronic (Hammett σ) or steric (Taft) parameters with activity .
Q. What mechanistic studies elucidate target interactions?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon/koff) to kinases or GPCRs .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
- Cryo-EM : Resolves binding poses in enzyme active sites (e.g., ATP-binding pockets) .
Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., epimerization) .
- Chiral HPLC : Separates enantiomers post-synthesis; >99% ee required for in vivo studies .
Q. What structure-activity relationship (SAR) trends are observed for the trifluoromethyl group?
The CF₃ group enhances:
- Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability .
- Metabolic stability : Reduces CYP450-mediated oxidation (t₁/₂ extended by 2-fold in microsomes) .
- Target selectivity : Steric bulk prevents off-target binding (e.g., 10× selectivity over kinase X vs. Y) .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds with kinase hinge regions) .
- MD simulations : 100-ns trajectories assess complex stability (e.g., RMSD <2 Å) .
Q. How are reaction conditions optimized to suppress byproducts like regioisomers?
- Temperature modulation : Lower temps (<40°C) reduce triazolo-[4,3-a] vs. -[4,3-b] isomerization .
- Catalyst screening : Pd(PPh₃)₄ improves regioselectivity (>95% desired isomer) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
